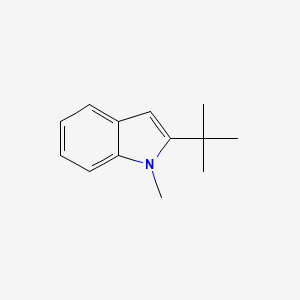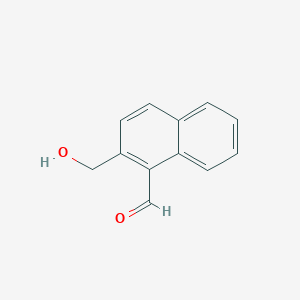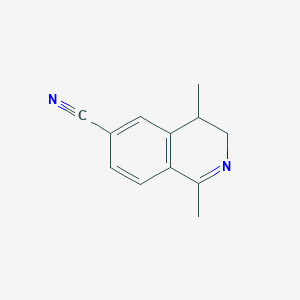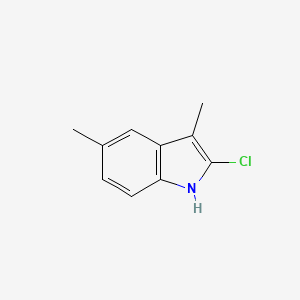![molecular formula C7H4ClN3O B11909932 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride CAS No. 417724-83-5](/img/structure/B11909932.png)
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride typically involves several steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, starting from a pyrimidine derivative, cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrrolo[2,3-D]pyrimidine core with oxalyl chloride (COCl)2 in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused heterocyclic structure but differ in the position and type of nitrogen atoms in the ring.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine core but differ in the fused ring structure.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with potential biological activities.
Propiedades
Número CAS |
417724-83-5 |
|---|---|
Fórmula molecular |
C7H4ClN3O |
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-1-2-9-7(4)11-3-10-5/h1-3H,(H,9,10,11) |
Clave InChI |
WPPGJVSLCPHLTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=NC(=C21)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)



![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)






